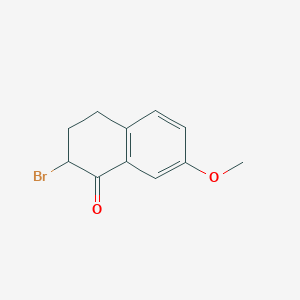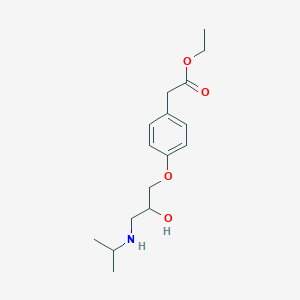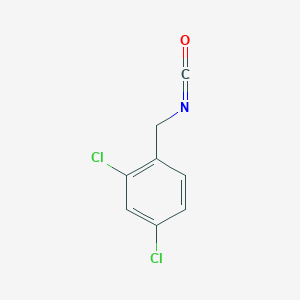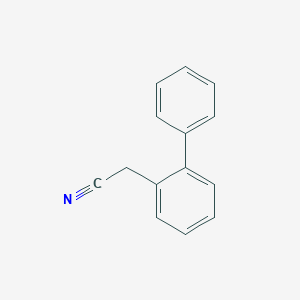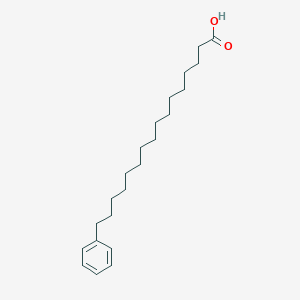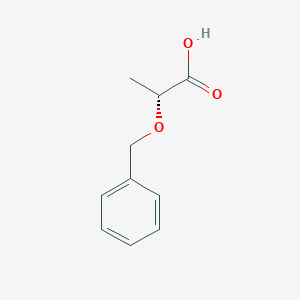
(R)-2-(benzyloxy)propanoic acid
Vue d'ensemble
Description
(R)-2-(benzyloxy)propanoic acid is a chiral compound that has been explored in various chemical syntheses. Its structure and properties make it an interesting subject for research in organic chemistry and materials science.
Synthesis Analysis
- Sasaki, Kawamoto, and Tanabe (2018) reported a synthesis method for a related compound, benzyl (R)-2-(acetylthio)propanoate, using SN2 displacement reactions and N,N-dimethylethylenediamine for deprotection, which led to a high yield and enantiomeric excess (Sasaki, Kawamoto, & Tanabe, 2018).
Molecular Structure Analysis
- The molecular structure of compounds related to this compound, such as benzoic acid derivatives, demonstrates interesting characteristics like the formation of quasiracemates and the influence of molecular shape on crystal packing (Fomulu et al., 2002).
Chemical Reactions and Properties
- The synthesis and chemical properties of similar compounds, such as 2,5-disubstituted-1,3,4-thiadiazole derivatives from (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl) amino] propanoic acid, have been studied, showing potential antimicrobial activities and the influence of structural variations on biological activity (Pund et al., 2020).
Physical Properties Analysis
- The solubility, dissolution enthalpy, and entropy of related compounds like Fenoxaprop-P in various solvents have been thoroughly studied, providing insights into the solubility behavior and thermodynamic properties of similar carboxylic acids (Yao et al., 2019).
Chemical Properties Analysis
- The study of different benzoic acids and their reaction with propargyl acetate highlights the regioselective control in alkyne insertion and the formation of unusual scaffolds, which could be relevant for understanding the reactivity of this compound (Li et al., 2021).
Applications De Recherche Scientifique
Médecine : Synthèse d’agents hypoglycémiques
(R)-2-(benzyloxy)propanoic acid a été utilisé dans la synthèse d’isomères structuraux portant un groupement aminobornyle, qui présentent une activité hypoglycémique . Cette application est particulièrement importante dans le développement de nouveaux traitements du diabète, où le contrôle de la glycémie est crucial.
Agriculture : Précurseur de la production d’acide propionique
En agriculture, ce composé sert de précurseur dans la production d’acide propionique, un produit chimique largement utilisé comme conservateur dans l’alimentation animale . Le processus de synthèse implique une approche de chimie verte, soulignant le passage de l’industrie vers des pratiques plus durables.
Science des matériaux : Développement de matériaux polymères
Le groupement benzyloxy dans l’acide (R)-2-(benzyloxy)propanoïque joue un rôle essentiel dans la création de polymères ayant des applications potentielles en science des matériaux . Ces polymères peuvent être utilisés dans divers domaines, y compris les applications biomédicales et le développement de matériaux intelligents.
Science de l’environnement : Applications de la chimie verte
This compound contribue aux initiatives de chimie verte en offrant une voie pour synthétiser des produits carbonés α,β-insaturés précieux par des réactions de carbonylation . Ces produits sont essentiels à la création de matériaux et de produits chimiques respectueux de l’environnement.
Industrie alimentaire : Agent aromatisant et conservateur
Dans l’industrie alimentaire, les dérivés de l’acide (R)-2-(benzyloxy)propanoïque peuvent être utilisés comme agents aromatisants ou comme intermédiaires dans la synthèse de conservateurs qui prolongent la durée de conservation des produits alimentaires .
Cosmétiques : Intermédiaire pour les ingrédients actifs
Le rôle du composé dans l’industrie cosmétique comprend la fonction d’intermédiaire dans la synthèse d’ingrédients actifs qui améliorent les performances et la stabilité des produits cosmétiques .
Biochimie : Études d’inhibition enzymatique
La recherche biochimique utilise l’acide (R)-2-(benzyloxy)propanoïque dans des études d’inhibition enzymatique pour comprendre les voies métaboliques et développer des inhibiteurs qui peuvent réguler les processus biologiques .
Pharmacologie : Synthèse et modification de médicaments
Les applications pharmacologiques impliquent l’utilisation de l’acide (R)-2-(benzyloxy)propanoïque dans la synthèse et la modification de médicaments, en particulier dans l’homologation des acides carboxyliques pour créer de nouveaux composés pharmacologiquement actifs .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that this compound is used in the synthesis of α,β-unsaturated carbonyl compounds , which are key building blocks in organic chemistry .
Mode of Action
®-2-(benzyloxy)propanoic acid is involved in carbonylation reactions .
Biochemical Pathways
It’s known that the compound is used in the synthesis of α,β-unsaturated carbonyl compounds , which play a crucial role in various biochemical pathways.
Result of Action
It’s known that the compound is used in the synthesis of α,β-unsaturated carbonyl compounds , which are key building blocks in organic chemistry and have various applications in the synthesis of other compounds .
Propriétés
IUPAC Name |
(2R)-2-phenylmethoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAVPOFYNPXXEL-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426463 | |
| Record name | O-Benzyl-D-lactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100836-85-9 | |
| Record name | O-Benzyl-D-lactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-phenylmethoxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




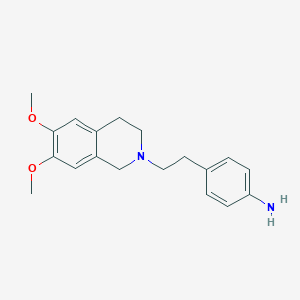
![1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline](/img/structure/B27381.png)



